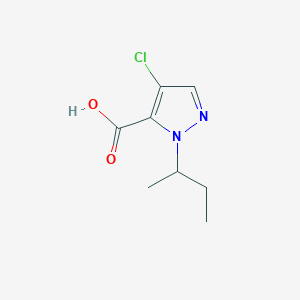

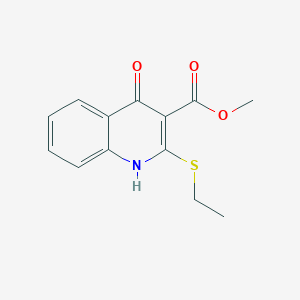

![molecular formula C20H22FN3O3S B2429044 N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851717-58-3](/img/structure/B2429044.png)

N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrazole ring, followed by various substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of several different functional groups. The pyrazole ring, a five-membered ring with two nitrogen atoms, is a key structural feature. The fluorophenyl, methanesulfonamide, and 2-methylpropanoyl groups are all attached to this ring.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds containing pyrazole rings are known to undergo a variety of chemical reactions. These can include electrophilic substitution reactions, nucleophilic substitution reactions, and various types of addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the various functional groups present in the molecule. For example, the presence of the fluorine atom could increase the compound’s stability and reactivity .Scientific Research Applications

Synthesis and Characterization

The synthesis and antiproliferative activities of pyrazole-sulfonamide derivatives, including compounds similar to the one , have been studied, revealing their potential as broad-spectrum antitumor agents. This research demonstrates the compound's effectiveness against specific cell lines, such as HeLa and C6, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Samet Mert et al., 2014). Additionally, the interaction studies of methyl acetate in aqueous solutions of quinoxaline derivatives, including similar sulfonamide compounds, have explored the effects of temperature and concentration on interactions, contributing to our understanding of the compound's physical and chemical properties (Gnanapragasam Raphael et al., 2015).

Anticancer and Anti-inflammatory Applications

Research on methanesulfonamide groups at specific positions on the C-5-phenyl ring of 1,5-diarylpyrazole has provided insights into developing potent and selective inhibitors of cyclooxygenase-2 (COX-2), showcasing the compound's therapeutic potential in treating inflammation and possibly cancer (Sunil Kumar Singh et al., 2004).

Catalysis and Chemical Reactions

The compound and its derivatives have been investigated for their role in catalysis and chemical reactions. For instance, the iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane highlights the compound's utility in synthesizing enantiopure fluorobis(phenylsulfonyl)methylated compounds (Wen-Bo Liu et al., 2009). Furthermore, the CPA-catalyzed asymmetric addition to cyclic N-acyl-iminium, involving α-fluoro(phenylsulfonyl)methane derivatives, demonstrates the compound's application in accessing sulfone-bearing contiguous quaternary stereocenters (V. Bhosale et al., 2022).

Structural Studies

Structural studies of nimesulide triazole derivatives, including compounds similar to the one discussed, have elucidated the effects of substitution on supramolecular assembly, providing insights into the compound's molecular interactions and potential applications in designing new therapeutics (Tanusri Dey et al., 2015).

Future Directions

properties

IUPAC Name |

N-[4-[3-(4-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3S/c1-13(2)20(25)24-19(15-4-8-16(21)9-5-15)12-18(22-24)14-6-10-17(11-7-14)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDBAJDIIRIFNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

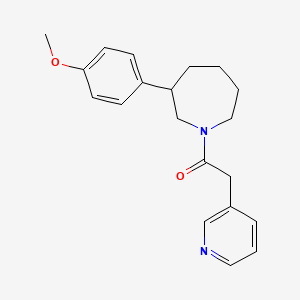

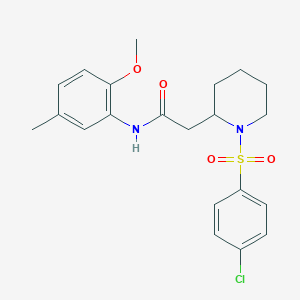

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2428962.png)

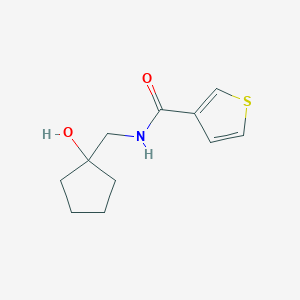

![2-chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B2428976.png)

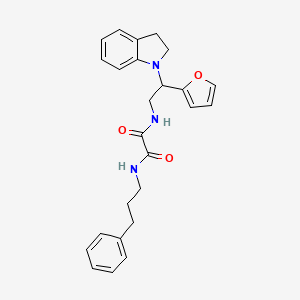

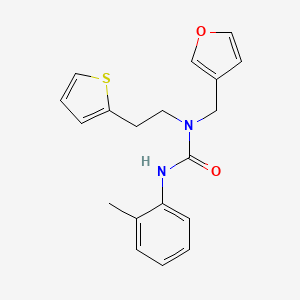

![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2428980.png)

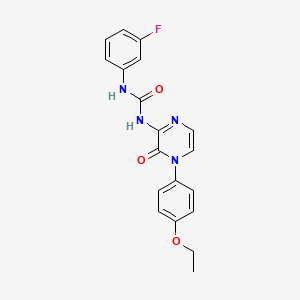

![3-(1,3-Benzodioxol-5-yl)-6-[(3-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2428981.png)

![2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428983.png)